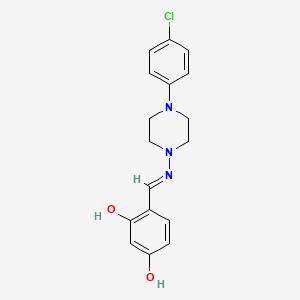

(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol

Description

(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl group and a benzene ring with hydroxyl groups

Properties

IUPAC Name |

4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-14-2-4-15(5-3-14)20-7-9-21(10-8-20)19-12-13-1-6-16(22)11-17(13)23/h1-6,11-12,22-23H,7-10H2/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKIYLIWUOTXNT-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Reflux Method

A mixture of 4-(4-chlorophenyl)piperazine (1.0 equiv) and 2,4-dihydroxybenzaldehyde (1.1 equiv) in ethanol is refluxed for 4–6 hours under acidic (acetic acid) or neutral conditions.

Optimization Parameters

Solvent-Free Mechanochemical Synthesis

Grinding equimolar amounts of the amine and aldehyde in a mortar for 2–3 minutes under catalyst-free conditions affords the product in 70–80% yield. This method minimizes solvent waste and reduces reaction time.

Advantages

Catalytic Assisted Synthesis

Using SnCl₂ (10 mol%) or molecular sieves in dichloromethane at 25°C for 2 hours enhances reaction efficiency (yield: 80–85%). The catalyst stabilizes the transition state, favoring E-isomer formation.

Purification and Structural Validation

Chromatographic Techniques

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, CH=N), 7.25–7.40 (m, 4H, Ar-H), 6.20–6.35 (m, 3H, diol-H).

- IR (KBr): 1620 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (O-H stretch).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reflux (Ethanol) | 70°C, 6 h, AcOH | 65–75 | 92–95 | |

| Solvent-Free Grinding | RT, 2–3 min, Catalyst-free | 70–80 | 90–93 | |

| Catalytic (SnCl₂) | 25°C, 2 h, DCM | 80–85 | 95–98 |

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The imine linkage can be reduced to form secondary amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation Products: Quinones and related compounds.

Reduction Products: Secondary amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound "(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol," also known as 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol, has several research applications .

Chemical Identifiers

- IUPAC Name: 2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-5-(diethylamino)phenol

- Molecular Formula:

- Molecular Weight: 400.9 g/mol

- PubChem CID: 135470757

Research Applications

While the provided search results do not offer extensive data tables or case studies specifically for "this compound," they do point to related compounds and their applications, which can provide insights:

- Dopamine Receptor Affinity: Some piperazine derivatives, such as N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, exhibit high affinity and selectivity for dopamine D4 receptors, suggesting potential applications in neurological research .

- Tyrosinase Inhibition: Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl compounds has shown potential as tyrosinase inhibitors with antimelanogenic effects . This suggests that compounds with piperazine moieties could be explored for dermatological applications. One study showed that 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol is capable of exclusively binding the enzyme–substrate complex .

- Anticonvulsant Activity: Research on benzyl pyrimidones has revealed anticonvulsant activities, indicating that compounds with similar structural features might have applications in the development of treatments for neurological disorders .

- Antifungal Activity: Piperazine-containing compounds have been explored for their antifungal activity .

- Other potential applications: Some compounds containing a piperazine ring have been investigated as potential D4 antagonists .

Mechanism of Action

The mechanism by which (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol exerts its effects involves:

Molecular Targets: Binding to specific receptors or enzymes in biological systems.

Pathways Involved: Modulating signaling pathways or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

4-(4-Chlorophenyl)piperazine: A precursor in the synthesis of the target compound.

4-Hydroxybenzaldehyde: Another precursor used in the condensation reaction.

Other Piperazine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is a derivative of piperazine that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 343.83 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a hydroxymethyl-benzene moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research has indicated that compounds containing piperazine moieties often exhibit significant pharmacological activities, including:

- Antidepressant effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors.

- Antitumor activity : Certain analogs have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial properties : Piperazine derivatives have been evaluated for their efficacy against various bacterial strains.

1. Neuropharmacological Activity

A study investigated the affinity of related piperazine compounds for dopamine receptors, highlighting that derivatives similar to this compound exhibited high binding affinity for the dopamine D4 receptor (IC50 = 0.057 nM) with selectivity over D2 receptors . This suggests potential applications in treating psychiatric disorders.

2. Antitumor Activity

In vitro studies on structurally related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar piperazine structures were found to inhibit the proliferation of prostate cancer cells (PC-3) with IC50 values in the low micromolar range .

3. Antimicrobial Effects

Research also indicates that piperazine derivatives can possess antimicrobial properties. A series of related compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The presence of the chlorophenyl group in the structure may enhance these activities through increased lipophilicity and receptor binding .

Case Studies

Mechanistic Insights

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Modulation : The compound may act as an antagonist or partial agonist at dopamine receptors, influencing neurotransmission.

- Enzyme Inhibition : Some studies indicate that related compounds can inhibit enzymes involved in tumor progression or microbial metabolism.

Q & A

Q. Table 1: Comparative Yields Under Different Reaction Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methanol | AcOH | 60 | 45 | 98.2 |

| Ethanol | None | 70 | 38 | 95.5 |

| DMF | TEA | 80 | 52 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.